molecular formula C27H17NO2 B12885218 4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one

4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one

Cat. No.: B12885218
M. Wt: 387.4 g/mol
InChI Key: GTPGIRHZGADQRQ-HAHDFKILSA-N
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Description

4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one is an organic compound that features a pyrene moiety linked to an oxazole ring. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while oxazole is a five-membered heterocyclic compound containing oxygen and nitrogen. The combination of these two structures can result in unique chemical and physical properties, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one typically involves the condensation of pyrene-1-carbaldehyde with 2-(p-tolyl)oxazole-5(4H)-one under basic or acidic conditions. Common reagents used in this synthesis include:

  • Pyrene-1-carbaldehyde
  • 2-(p-tolyl)oxazole-5(4H)-one
  • Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)

The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding oxazolidines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety may yield pyrenequinone, while reduction of the oxazole ring may yield oxazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a fluorescent probe or sensor due to its pyrene moiety.

    Biology: Investigated for its potential as a bioimaging agent.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one depends on its specific application. For example:

    Fluorescent Probes: The compound’s fluorescence properties are due to the pyrene moiety, which can absorb and emit light at specific wavelengths.

    Therapeutic Agents: The compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyren-1-ylmethylene)-2-phenyl-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-(Pyren-1-ylmethylene)-2-(p-methoxyphenyl)oxazol-5(4H)-one: Similar structure but with a p-methoxyphenyl group instead of a p-tolyl group.

Uniqueness

4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one is unique due to the presence of both the pyrene and p-tolyl groups, which can impart distinct chemical and physical properties. These properties may enhance its performance in specific applications, such as fluorescence-based sensing or bioimaging.

Properties

Molecular Formula

C27H17NO2

Molecular Weight

387.4 g/mol

IUPAC Name

(4Z)-2-(4-methylphenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C27H17NO2/c1-16-5-7-20(8-6-16)26-28-23(27(29)30-26)15-21-12-11-19-10-9-17-3-2-4-18-13-14-22(21)25(19)24(17)18/h2-15H,1H3/b23-15-

InChI Key

GTPGIRHZGADQRQ-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)/C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C(=O)O2

Origin of Product

United States

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